8-Bromo-6-fluoroisoquinolin-3-amine
Description
Significance of the Isoquinoline (B145761) Core in Synthetic and Medicinal Chemistry
The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal and synthetic chemistry. discoveryoutsource.comnih.gov It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wisdomlib.org This core structure is a fundamental building block for a vast number of natural and synthetic compounds with a broad spectrum of biological activities. nih.govamerigoscientific.com
Isoquinoline and its derivatives are of significant interest to medicinal chemists due to their diverse pharmacological properties, which include:
Anticancer nih.gov
Anti-inflammatory nih.govamerigoscientific.com
Antimicrobial wisdomlib.orgamerigoscientific.com
Antiviral wisdomlib.org
Antihypertensive wikipedia.org
Antifungal wisdomlib.orgchemicalbook.com
The therapeutic potential of isoquinoline derivatives is vast, with applications in treating a wide range of diseases. nih.govwisdomlib.org For instance, some isoquinoline-based compounds have been investigated for their efficacy against various cancer cell lines, while others have shown promise as potent anti-inflammatory agents. nih.govamerigoscientific.com The structural versatility of the isoquinoline core allows for the synthesis of a wide array of derivatives, making it a cornerstone in the development of new therapeutic agents. nih.govwisdomlib.org Beyond pharmaceuticals, isoquinoline derivatives are also utilized in the manufacturing of dyes, paints, insecticides, and as corrosion inhibitors. wikipedia.orgchemicalbook.com
Overview of Halogenated Heterocycles in Drug Discovery and Development
Halogenated heterocycles are organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a heterocyclic ring structure. These compounds are of paramount importance in drug discovery and development. The introduction of halogen atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. discoveryoutsource.com
Fluorine and bromine are particularly noteworthy in medicinal chemistry. discoveryoutsource.com The strategic incorporation of these halogens can lead to:
Enhanced Potency: Halogen atoms can improve a drug's biological activity. discoveryoutsource.com
Improved Selectivity: They can help in designing drugs that target specific receptors or enzymes more effectively. discoveryoutsource.com
Favorable Pharmacokinetic Properties: Halogenation can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. discoveryoutsource.comacs.orgnih.govbenthamscience.com
The use of fluorine is especially prevalent in modern drug design due to its small size and high electronegativity, which can enhance metabolic stability and binding affinity. discoveryoutsource.comnih.govbenthamscience.com Bromine, with its larger size, can introduce beneficial steric interactions and improve a compound's drug-like properties. discoveryoutsource.com
Rationale for Investigating 8-Bromo-6-fluoroisoquinolin-3-amine in Academic Research
The chemical compound this compound represents a molecule of significant interest for academic and industrial research. The rationale for its investigation is built upon the synergistic combination of its structural features:
The Isoquinoline Core: As established, the isoquinoline scaffold is a well-validated platform for the development of biologically active compounds. nih.govwisdomlib.org
Dual Halogenation: The presence of both a bromine and a fluorine atom on the isoquinoline ring is anticipated to modulate the electronic properties and biological activity of the molecule. discoveryoutsource.com The specific placement of these halogens at the 8- and 6-positions, respectively, can influence the molecule's interaction with biological targets.
The Amine Group: The introduction of an amine group at the 3-position provides a key functional handle for further chemical modifications and can also play a crucial role in forming hydrogen bonds with biological receptors, potentially enhancing the compound's therapeutic efficacy.
While specific academic research on this compound is not widely available in the public domain, its structural similarity to other biologically active halogenated quinolines and isoquinolines suggests its potential as a valuable building block in drug discovery programs. bldpharm.com For instance, related compounds like 4-bromo-6-fluoroquinoline (B1289494) are used in the synthesis of anti-cancer agents. ossila.com
Scope and Objectives of the Research Outline
This article will provide a focused overview of the chemical compound this compound. The primary objective is to present available information on its chemical and physical properties. This will be supplemented by a broader discussion on the significance of the isoquinoline scaffold and halogenated heterocycles in chemical research to provide context for the potential importance of this specific compound. The content will strictly adhere to the provided outline and will not venture into areas outside of this scope.
Chemical and Physical Properties of Related Compounds
Since detailed experimental data for this compound is limited, the following table includes computed data for a closely related compound, 6-bromo-8-fluoroisoquinolin-1-amine, to provide an indication of its general properties. nih.gov
| Property | Value |
| Molecular Formula | C₉H₆BrFN₂ |
| Molecular Weight | 241.06 g/mol |
| XLogP3-AA | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 239.96984 Da |
| Monoisotopic Mass | 239.96984 Da |
| Topological Polar Surface Area | 38.9 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 190 |
Note: The data presented in this table is for 6-bromo-8-fluoroisoquinolin-1-amine and is sourced from computational chemistry predictions. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrFN2 |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
8-bromo-6-fluoroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-8-3-6(11)1-5-2-9(12)13-4-7(5)8/h1-4H,(H2,12,13) |
InChI Key |
OSVHALVWXUNODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CC2=C(C=C1F)Br)N |
Origin of Product |
United States |
Synthetic Strategies for 8 Bromo 6 Fluoroisoquinolin 3 Amine and Its Substituted Analogues
Established Methodologies for Isoquinoline (B145761) Ring System Construction
The formation of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this important scaffold.
The Bischler-Napieralski reaction is a robust and frequently employed method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. nrochemistry.comwikipedia.org Commonly used condensing agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.org The reaction is particularly effective when the benzene (B151609) ring possesses electron-donating groups, which facilitate the electrophilic attack. nrochemistry.com
The mechanism can proceed via two main pathways, depending on the reaction conditions. One path involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (aromatized) to the corresponding isoquinoline using reagents like palladium. nrochemistry.compharmaguideline.com
A key modification is the Pictet-Gams reaction , which allows for the direct synthesis of isoquinolines from β-hydroxy- or β-methoxy-β-phenylethylamides. wikipedia.orgchempedia.info This variant involves an additional dehydration step under the same strongly dehydrating conditions. wikipedia.org
| Reaction Feature | Description | Key Reagents |
| Starting Material | β-arylethylamide | N/A |
| Intermediate | 3,4-dihydroisoquinoline | N/A |
| Final Product | Isoquinoline (after oxidation) | N/A |
| Condensing Agents | Dehydrating Lewis acids | POCl₃, P₂O₅, ZnCl₂, Tf₂O nrochemistry.comwikipedia.org |
| Key Advantage | Widely applicable for 3,4-dihydroisoquinoline synthesis. nrochemistry.com | N/A |
The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline ring system. wikipedia.org This acid-catalyzed cyclization uses a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The subsequent ring closure is typically promoted by strong acids like sulfuric acid, although Lewis acids such as trifluoroacetic anhydride (B1165640) have also been employed. wikipedia.org
The reaction mechanism involves the formation of the Schiff base (benzalaminoacetal), followed by an acid-catalyzed cyclization and subsequent elimination of alcohol molecules to yield the aromatic isoquinoline ring. wikipedia.orgchemistry-reaction.com This method is versatile, allowing for the preparation of a wide array of substituted isoquinolines that may be difficult to access through other synthetic routes. organicreactions.orgthermofisher.com Modifications like the Schlittler-Muller variation, which condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, can yield C1-substituted isoquinolines. thermofisher.com
| Reaction Component | Description | Example Reagents |
| Starting Materials | Benzaldehyde and 2,2-dialkoxyethylamine | Benzaldehyde, 2,2-diethoxyethylamine (B48651) thermofisher.com |
| Intermediate | Benzalaminoacetal (Schiff base) | N/A |
| Catalyst | Strong protic or Lewis acids | Concentrated H₂SO₄, Trifluoroacetic anhydride wikipedia.org |
| Product | Substituted isoquinoline | Isoquinoline wikipedia.org |
The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction. It forms isoquinolines directly by cyclizing acylated aminomethyl phenyl carbinols or their ethers using a dehydrating agent like phosphorus pentoxide in a high-boiling solvent such as toluene. drugfuture.comresearchgate.net
The Pictet-Spengler synthesis , in contrast, yields tetrahydroisoquinolines. pharmaguideline.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (imine), which then undergoes an acid-catalyzed cyclization. pharmaguideline.comorganicreactions.org The presence of electron-donating groups on the aromatic ring facilitates the ring closure, which can often proceed under mild conditions. pharmaguideline.com To obtain the fully aromatic isoquinoline, the resulting tetrahydroisoquinoline must be oxidized.
| Synthesis | Starting Materials | Product | Key Conditions |
| Pictet-Gams | Acylated β-hydroxy-β-phenylethylamine researchgate.net | Isoquinoline drugfuture.com | Dehydrating agent (e.g., POCl₃) pharmaguideline.com |
| Pictet-Spengler | β-arylethylamine and an aldehyde/ketone pharmaguideline.com | 1,2,3,4-Tetrahydroisoquinoline (B50084) organicreactions.org | Acid-catalyzed cyclization pharmaguideline.comquimicaorganica.org |
Modern synthetic chemistry has introduced powerful catalytic methods for isoquinoline synthesis. Rhodium(III)-catalyzed reactions have emerged as an efficient strategy, often proceeding via C-H bond activation. rsc.org These methods offer high atom economy and can tolerate a broad range of functional groups. rsc.org
For example, one approach involves the C-H activation and cyclization of benzimidates with allyl carbonates, which serve as a C2 synthon, to produce isoquinoline derivatives. rsc.org Another strategy utilizes the oxidative coupling of aryl ketoxime derivatives with internal alkynes. acs.org In this redox-neutral sequence, the N-O bond of the oxime acts as an internal oxidant to maintain the catalytic cycle. acs.org Furthermore, rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-substituted ketones provides a practical, site-selective route to valuable 1-aminoisoquinolines under mild conditions. acs.org
Regioselective Introduction of Bromo, Fluoro, and Amino Functionalities
Once the isoquinoline core is formed, the next critical phase is the introduction of substituents at specific positions. The synthesis of 8-Bromo-6-fluoroisoquinolin-3-amine requires precise control over the placement of the bromine, fluorine, and amine groups.
Electrophilic bromination of the isoquinoline ring is a common method for introducing a bromo substituent. However, controlling the position of bromination (regioselectivity) can be challenging and often leads to mixtures of isomers. orgsyn.org The reactivity of the isoquinoline nucleus towards electrophilic attack is highest in the benzene ring portion, typically at the C5 and C8 positions.
Careful control of reaction conditions, such as temperature, is crucial to achieve high regioselectivity. orgsyn.org For instance, the direct bromination of isoquinoline itself can yield 5-bromoisoquinoline, but suppressing the formation of the 8-bromo isomer is difficult. orgsyn.org The choice of solvent and brominating agent also plays a significant role. The bromination of substituted quinolines and isoquinolines shows that the position of the incoming bromine atom is heavily influenced by the electronic nature and position of existing substituents. researchgate.net Activating groups (electron-donating) will direct the electrophile to ortho and para positions, while deactivating groups (electron-withdrawing) will direct it to meta positions, although the pyridine (B92270) ring's deactivating effect complicates predictions. For example, bromination of 8-methoxyquinoline (B1362559) results in the formation of 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net
The introduction of the fluorine atom would likely be accomplished by starting with a pre-fluorinated precursor, such as a fluorinated benzaldehyde or phenylethylamine, before the isoquinoline ring is constructed. The amino group at the C3 position could potentially be installed through nucleophilic aromatic substitution on a precursor bearing a suitable leaving group at that position or via a directed C-H amination strategy.
Fluorination Methodologies, Including Nucleophilic Aromatic Substitution (SNAr)
The introduction of a fluorine atom onto the isoquinoline core is a critical step in the synthesis of this compound. Among the various fluorination techniques, nucleophilic aromatic substitution (SNAr) stands out as a prevalent method. nih.gov This reaction typically involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups enhancing the rate of substitution by stabilizing the negatively charged Meisenheimer intermediate. nih.govstackexchange.com
In the context of isoquinoline synthesis, an appropriately substituted precursor, often activated by electron-withdrawing groups, is treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). beilstein-journals.org The choice of solvent and reaction conditions is crucial for the success of the fluorination. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to enhance the nucleophilicity of the fluoride ion. beilstein-journals.org
The high electronegativity of fluorine plays a dual role; while fluoride is not the best leaving group compared to other halogens in SN2 reactions, its strong inductive effect stabilizes the intermediate in SNAr, making it a highly effective reaction for introducing fluorine onto an aromatic ring. stackexchange.com This is particularly advantageous for creating fluorinated heterocycles like this compound.
Table 1: Comparison of Fluorinating Agents for SNAr Reactions
| Fluorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Fluoride (KF) | High temperatures, aprotic polar solvents (e.g., DMF, DMSO) | Cost-effective, readily available | Lower reactivity compared to other sources |
| Cesium Fluoride (CsF) | Milder conditions than KF, aprotic polar solvents | Higher reactivity, good for less activated substrates | More expensive |
| Tetrabutylammonium Fluoride (TBAF) | Anhydrous conditions, room temperature to moderate heating | High reactivity, soluble in organic solvents | Hygroscopic, can be basic |
Amination Reactions for C3-Substitution
The introduction of an amino group at the C3 position of the isoquinoline ring is a key transformation in the synthesis of the target compound. rsc.org Various methods have been developed for the amination of the isoquinoline nucleus. One common approach involves the nucleophilic substitution of a leaving group at the C3 position. However, direct amination of an unsubstituted isoquinoline at this position can be challenging.
More contemporary methods have emerged, such as the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, which provides a facile route to 3-aminoisoquinolines. rsc.org Another powerful technique is the Rh(III)-catalyzed C–H/N–H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones, which allows for the synthesis of 1-aminoisoquinolines. acs.orgorganic-chemistry.org While this method targets the C1 position, modifications in substrate and catalyst design can potentially direct the amination to the C3 position.
The synthesis of 3-aminoisoquinoline and its derivatives has been a subject of interest for many years, with early methods often involving multi-step sequences. acs.org Modern synthetic chemistry continues to provide more efficient and direct routes to this important class of compounds. rsc.org
Directed Ortho-Metalation Strategies in Substituted Isoquinoline Synthesis
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orguwindsor.caorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.
In the synthesis of substituted isoquinolines, a DMG on the benzene ring can be used to introduce substituents at specific positions. For instance, a methoxy (B1213986) or an amide group can direct lithiation to the neighboring carbon, which can then be functionalized. wikipedia.org This methodology is particularly useful for the synthesis of highly substituted isoquinolines that are not easily accessible through classical methods. harvard.edu The choice of the DMG and the reaction conditions are critical for achieving high regioselectivity. baranlab.orguwindsor.ca
Table 2: Common Directing Metalation Groups (DMGs) in Organic Synthesis
| Directing Group | Relative Directing Ability | Examples of Electrophiles |
|---|---|---|
| -CONR₂ | Strong | Alkyl halides, Aldehydes, Ketones, CO₂, Silyl chlorides |
| -OMe | Moderate | Alkyl halides, Aldehydes, CO₂ |
| -NHCOOR | Strong | Alkyl halides, Aldehydes, Ketones, Silyl chlorides |
| -SO₂NR₂ | Strong | Alkyl halides, Aldehydes, Ketones |
Advanced Synthetic Transformations and Derivatization of the this compound Scaffold
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Functionalization
The bromine atom at the C8 position of the this compound scaffold serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, is a widely used method for the formation of carbon-carbon bonds. nih.govlibretexts.orgbeilstein-journals.orgnih.govresearchgate.net This reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, or alkyl substituents at the C8 position. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.org
The Heck reaction is another powerful palladium-catalyzed transformation that couples an organohalide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction can be used to introduce vinyl groups at the C8 position, which can then be further manipulated. youtube.com The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions. organic-chemistry.org
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organohalide + Organoboron | C-C | High functional group tolerance, mild conditions |
| Heck | Organohalide + Alkene | C-C | Forms substituted alkenes, good stereoselectivity |
Reduction and Oxidation Reactions of the Isoquinoline Nucleus in Synthetic Pathways
The isoquinoline nucleus can undergo both reduction and oxidation reactions, providing pathways to a variety of derivatives. The reduction of the isoquinoline ring system can lead to tetrahydroisoquinolines, which are important structural motifs in many natural products and pharmaceuticals. acs.orgacs.org The conditions for the reduction can be controlled to achieve selective reduction of either the pyridine or the benzene ring.
Conversely, the oxidation of a tetrahydroisoquinoline can be used to regenerate the aromatic isoquinoline core. acs.orgacs.org This oxidative rearomatization can be a useful strategy in multi-step syntheses where the tetrahydroisoquinoline scaffold is used as a template for functionalization. acs.org For example, a C4-functionalized tetrahydroisoquinoline can be oxidized to the corresponding C4-substituted isoquinoline. acs.orgacs.org Various oxidizing agents can be employed for this transformation, and the choice of oxidant can influence the reaction outcome.
Preparation of Diverse Side Chains via Amine Group Functionalization
The primary amino group at the C3 position of this compound is a key site for the introduction of diverse side chains. This functional group can undergo a wide range of reactions, including acylation, alkylation, and sulfonylation, to generate a library of derivatives with varied physicochemical properties.
For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities, while reaction with sulfonyl chlorides can yield sulfonamides. The amino group can also participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines. These transformations allow for the systematic exploration of the structure-activity relationship of this class of compounds in various applications.
Advanced Spectroscopic and Structural Characterization of 8 Bromo 6 Fluoroisoquinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 8-Bromo-6-fluoroisoquinolin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.
The ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the isoquinoline (B145761) core. The aromatic region would likely display a set of signals corresponding to the protons at positions 1, 4, 5, and 7. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group. Furthermore, the coupling patterns (e.g., doublets, doublets of doublets) would reveal the connectivity between adjacent protons. A broad singlet, characteristic of amine protons, would also be anticipated, and its integration value would correspond to two protons.
A proton-decoupled ¹³C NMR spectrum would show a unique signal for each of the nine carbon atoms in the isoquinoline skeleton. The chemical shifts would be highly informative; carbons bonded directly to the electronegative fluorine and nitrogen atoms would appear at lower field (higher ppm values), while the carbon atom bonded to the bromine would also be significantly shifted. Quaternary carbons (those without attached protons, such as C-3, C-6, C-8, and the bridgehead carbons) would typically show less intense signals.
Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum would be expected to show one primary signal. wikipedia.org The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atom on the benzene (B151609) ring portion of the isoquinoline. nih.govalfa-chemistry.com Furthermore, this signal would likely be split into a multiplet due to coupling with nearby protons on the aromatic ring (e.g., H-5 and H-7), providing further structural confirmation. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination
HRMS is essential for confirming the elemental formula of the compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, C₉H₆BrFN₂, distinguishing it from any other compound with the same nominal mass. The isotopic pattern created by the presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) would serve as a definitive signature in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum provides information about the functional groups present in a molecule. For this compound, key vibrational bands would be expected. As a primary aromatic amine, two sharp N-H stretching bands would typically appear in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com An N-H bending vibration would likely be observed around 1600-1650 cm⁻¹. wpmucdn.com Characteristic absorptions for the aromatic C=C and C=N bonds of the isoquinoline ring system would be expected in the 1450-1600 cm⁻¹ region. Finally, a strong C-F stretching vibration would likely be present in the 1000-1300 cm⁻¹ region.
Computational and Theoretical Investigations of 8 Bromo 6 Fluoroisoquinolin 3 Amine
Electronic Structure and Reactivity Profiling through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov For 8-Bromo-6-fluoroisoquinolin-3-amine, DFT calculations could provide valuable insights into its geometry, electronic properties, and reactivity.
DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. Following optimization, a range of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and potential interaction with biological targets.
Key DFT-derived Descriptors and Their Significance:
| Descriptor | Significance for this compound |
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to react with electrophiles. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater tendency to react with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity. |
| Molecular Electrostatic Potential (MEP) | The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen of the amine group and the isoquinoline (B145761) ring would likely be electron-rich, while the hydrogen atoms and the regions near the electronegative fluorine and bromine atoms would be electron-poor. |
| Mulliken Atomic Charges | These calculations provide the partial charge on each atom, offering a quantitative measure of the charge distribution and helping to identify sites prone to electrostatic interactions. |
Although specific DFT data for this compound is not published, studies on related bromo- and fluoro-substituted quinolines and isoquinolines have utilized DFT to rationalize their reactivity and spectroscopic properties. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations could be employed to:
Explore Conformational Space: Identify the most stable and frequently occurring conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Analyze Ligand-Target Binding Stability: If a potential biological target is identified, MD simulations can be used to model the interaction between this compound and the target protein. These simulations can assess the stability of the binding pose obtained from molecular docking and provide insights into the key interactions that stabilize the complex. nih.gov
Calculate Binding Free Energies: Advanced MD simulation techniques, such as MM/PBSA and MM/GBSA, can be used to estimate the binding free energy of the ligand-target complex, providing a more accurate prediction of binding affinity than docking scores alone.
Studies on other isoquinoline derivatives have successfully used MD simulations to understand their interaction with biological targets and to refine the understanding of their mechanism of action. nih.gov
Molecular Docking and Scoring Approaches for Putative Biological Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.
The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of a potential protein target would be obtained from a protein data bank.
Docking Simulation: A docking algorithm would then be used to fit the ligand into the binding site of the protein, generating multiple possible binding poses.
Scoring: Each pose is then evaluated using a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.
Molecular docking studies on various isoquinoline and quinoline (B57606) derivatives have been instrumental in identifying their potential biological targets and explaining their structure-activity relationships. researchgate.netnih.govnih.gov For instance, docking studies have been used to investigate the binding of isoquinoline derivatives to enzymes like leucine (B10760876) aminopeptidase (B13392206) and HIV reverse transcriptase. nih.govnih.gov
Potential Interactions Predicted by Molecular Docking:
| Interaction Type | Description |
| Hydrogen Bonding | The amine group (-NH2) of this compound can act as a hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. |
| Halogen Bonding | The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms. |
| π-π Stacking | The aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein. |
| Hydrophobic Interactions | The isoquinoline core provides a hydrophobic surface that can interact with nonpolar residues in the target's binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predicting Biological Efficacy and Physicochemical Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. Current time information in Pasuruan, ID.researchgate.net
To develop a QSAR model for a series of compounds including this compound, the following steps would be taken:
Data Set Collection: A dataset of structurally related isoquinoline derivatives with their experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) would be calculated for each molecule in the dataset.
Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. The predictive power of the model would be rigorously validated.
QSAR studies on quinoline and isoquinoline derivatives have successfully identified key structural features that influence their biological activities, such as antibacterial and anticancer effects. nih.govdergipark.org.tr These studies often highlight the importance of descriptors related to molecular size, shape, hydrophobicity, and electronic properties.
Commonly Used Descriptors in QSAR/QSPR Studies of Heterocyclic Compounds:
| Descriptor Class | Examples |
| Constitutional | Molecular weight, number of atoms, number of rings |
| Topological | Wiener index, Kier & Hall connectivity indices |
| Geometrical | Molecular surface area, molecular volume |
| Electronic | Dipole moment, polarizability, HOMO/LUMO energies |
| Hydrophobic | LogP (partition coefficient) |
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways.
By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding how the molecule is formed and how it might be metabolized in a biological system. For instance, computational studies on the synthesis of substituted isoquinolines have provided insights into the favorability of different synthetic routes. acs.orgnih.govnih.gov
Emerging Research Directions and Future Prospects for 8 Bromo 6 Fluoroisoquinolin 3 Amine
Development of Next-Generation Analogues with Improved Preclinical Pharmacological Profiles
The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For 8-Bromo-6-fluoroisoquinolin-3-amine, research is geared towards creating next-generation compounds with superior preclinical profiles. The isoquinoline (B145761) scaffold is a privileged structure in numerous biologically active compounds, and strategic modification of its substituents is key to optimizing its therapeutic potential. nih.gov
The bromine atom and the amine group have been identified as crucial for its activity, with the amine group facilitating binding to the catalytic site of kinases and the bromine substituent enhancing inhibitory activity against histone deacetylases (HDACs). This dual-activity makes it a promising candidate for the development of dual kinase/HDAC inhibitors in cancer therapy. The structure-activity relationship (SAR) studies of related 8-hydroxyquinoline (B1678124) derivatives have highlighted that factors such as protonation and metal chelation are important for their anticancer activity, providing valuable insights for the design of more effective analogues. nih.gov
Future development will likely involve the synthesis of a library of compounds with modifications at various positions of the isoquinoline ring to fully explore the chemical space and identify candidates with optimal efficacy and safety.
Table 1: Key Structural Features and Their Known Pharmacological Significance
| Structural Component | Known or Inferred Role | Reference |
| Isoquinoline Core | Privileged scaffold in biologically active compounds | nih.gov |
| 3-Amine Group | Facilitates binding to the catalytic site of kinases | |
| 8-Bromo Substituent | Enhances HDAC inhibitory activity | |
| 6-Fluoro Substituent | Influences electronic properties and metabolic stability |
Exploration of Novel Therapeutic Indications Beyond Current Investigations
While the primary focus of research on this compound and its analogues has been in oncology, particularly as dual kinase/HDAC inhibitors, the versatile isoquinoline scaffold suggests potential for a broader range of therapeutic applications.
Derivatives of the related 1,2,3,4-tetrahydroisoquinoline (B50084) have been explored as potential drug candidates for central nervous system (CNS) disorders. rsc.org This opens up the possibility of investigating this compound analogues for neurological conditions. Furthermore, other halogenated quinoline (B57606) and isoquinoline derivatives have shown promise as antimicrobial agents. The unique electronic properties conferred by the bromine and fluorine atoms in this compound could be leveraged to develop new anti-infective drugs. sioc-journal.cn
The exploration of novel therapeutic indications will require extensive screening of the compound and its analogues in a variety of biological assays to identify new targets and disease areas where they may have a therapeutic benefit.
Application as Chemical Probes for Biological Target Identification
The inherent properties of the 8-Bromo-6-fluoroisoquinoline (B2434357) scaffold make it a valuable tool for chemical biology research. Specifically, it has been identified as a useful chemical probe for bioorthogonal labeling. The isoquinoline ring system itself can act as a fluorescent reporter, while the bromine atom provides a handle for chemical modification, such as conjugation to azide-containing biomolecules through click chemistry.
This dual functionality allows researchers to "tag" and visualize biological molecules, aiding in the identification of the specific cellular targets of the compound and its analogues. By understanding which proteins or pathways the compound interacts with, researchers can gain deeper insights into its mechanism of action and potentially uncover new therapeutic targets.
Integration of Green Chemistry Principles in Scalable Synthesis
As the therapeutic potential of this compound becomes more apparent, the development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount. Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often require harsh conditions and produce significant waste.
Modern synthetic chemistry is increasingly focused on the principles of green chemistry, which prioritize the use of renewable resources, reduce waste, and avoid hazardous substances. For isoquinoline synthesis, several innovative and more sustainable approaches are being explored. These include:
Catalytic Methods: The use of transition metal catalysts, such as rhodium and palladium, can enable highly efficient and selective reactions for constructing the isoquinoline core. nih.govacs.org Some methods utilize cost-effective and less toxic metals like cobalt. mdpi.com
One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel, known as a one-pot reaction, reduces the need for purification of intermediates, saving time, solvents, and energy. nih.govorganic-chemistry.orgacs.orgrsc.org
Use of Greener Solvents: Research into using biodegradable solvents like polyethylene (B3416737) glycol (PEG)-400 or even water as the reaction medium is a significant step towards more sustainable chemical production. researchgate.net
Scalability: Methods that can be easily scaled up from laboratory-scale to industrial production are crucial for the eventual manufacturing of a drug candidate. acs.org
The application of these green chemistry principles to the synthesis of this compound will be essential for its long-term viability as a therapeutic agent.
Table 2: Modern Synthetic Strategies for Isoquinolines
| Synthetic Strategy | Key Advantages | Reference |
| Transition-Metal Catalysis | High efficiency, selectivity, and milder reaction conditions | nih.govacs.org |
| One-Pot Synthesis | Increased efficiency, reduced waste, and cost-effectiveness | nih.govorganic-chemistry.orgacs.orgrsc.org |
| Use of Green Solvents | Reduced environmental impact and improved safety | researchgate.net |
| Scalable Procedures | Feasibility for large-scale production | acs.org |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
A deep understanding of how a compound exerts its effects at the molecular and cellular level is critical for its development as a drug. For this compound, initial studies suggest a mechanism of action that involves the inhibition of both kinases and HDACs.
The amine group at the 3-position is thought to be key for binding to the catalytic domain of kinases, a class of enzymes that are often dysregulated in cancer. Simultaneously, the bromine atom at the 8-position appears to contribute to the inhibition of HDACs, another class of enzymes involved in cancer development. The ability to inhibit both of these targets with a single molecule is a highly attractive therapeutic strategy.
Future research will need to employ a range of advanced techniques to further elucidate these mechanisms. This includes X-ray crystallography to determine the precise binding mode of the compound to its target enzymes, as well as cell-based assays to investigate its effects on downstream signaling pathways and cellular processes such as proliferation, apoptosis, and gene expression. A thorough understanding of its molecular and cellular effects will be crucial for optimizing its therapeutic use and identifying potential biomarkers for patient selection.
Q & A
Q. What are the optimal synthetic routes for preparing 8-Bromo-6-fluoroisoquinolin-3-amine with high purity?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. A feasible approach includes:
Bromination : Start with a fluorinated isoquinoline precursor (e.g., 6-fluoroisoquinolin-3-amine) and use N-bromosuccinimide (NBS) in a solvent like chloroform or tetrahydrofuran (THF) under controlled temperature (0–25°C) to introduce bromine at position 8 .
Purification : Employ column chromatography with a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product.
- Key Considerations : Reaction time and stoichiometric ratios of NBS influence yield. For example, excess NBS may lead to di-brominated by-products, requiring careful monitoring via TLC .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/</sup><sup>13</sup>C NMR :
- The aromatic protons adjacent to bromine (C8) and fluorine (C6) show distinct splitting patterns. For instance, the proton at C7 (ortho to Br) typically appears as a doublet (J = 8–10 Hz) due to coupling with fluorine .
- <sup>19</sup>F NMR: A singlet near δ -110 ppm confirms the presence of fluorine at C6 .
- Mass Spectrometry (HRMS) : The molecular ion peak at m/z 241.06 (C9H6BrFN2<sup>+</sup>) should dominate, with isotopic peaks characteristic of bromine (1:1 ratio for M and M+2) .
Q. What solvents and reaction conditions maximize stability during storage?
- Methodological Answer :
- Storage : Use amber vials under inert gas (N2 or Ar) at -20°C to prevent photodegradation and hydrolysis.
- Solvent Compatibility : Avoid polar protic solvents (e.g., water, methanol) for long-term storage; anhydrous DMSO or DCM is preferred .
Advanced Research Questions
Q. How can regioselectivity challenges in bromo-fluoroisoquinoline synthesis be addressed?
- Methodological Answer :
- Directed Metalation : Use a directing group (e.g., -NH2) to control bromine placement. For example, lithiation at C8 with LDA (lithium diisopropylamide) in THF at -78°C, followed by quenching with Br2, ensures regioselective bromination .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, identifying reactive sites for halogenation .
Q. What computational chemistry methods predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer :
- Transition-State Analysis : Use Gaussian or ORCA software to model SNAr (nucleophilic aromatic substitution) mechanisms. Fluorine’s electron-withdrawing effect lowers the energy barrier at C6, while bromine’s steric bulk influences reactivity at C8 .
- Hammett Parameters : Quantify substituent effects (σmeta for Br: +0.39; σpara for F: +0.78) to predict reaction rates .
Q. How do structural modifications (e.g., halogen position) influence binding affinity to biological targets?
- Methodological Answer :
- SAR Studies : Compare inhibitory activity against bacterial enzymes (e.g., DNA gyrase):
| Compound | IC50 (nM) | Halogen Positions |
|---|---|---|
| 8-Br-6-F | 12 ± 2 | Br (C8), F (C6) |
| 6-Br-8-F | 45 ± 5 | Br (C6), F (C8) |
- Fluorine at C6 enhances hydrogen bonding with active-site residues, while bromine at C8 improves hydrophobic interactions .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported biological activities of halogenated isoquinolines?
- Methodological Answer :
- Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects from environmental variables .
- Meta-Analysis : Cross-reference data from PubChem and DSSTox to identify outliers (e.g., conflicting IC50 values due to assay type variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
